Trimethyltin chloride

説明

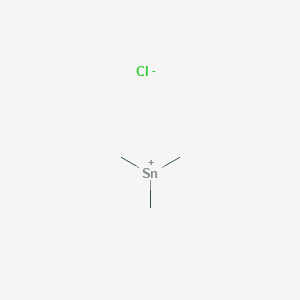

Trimethyltin chloride (TMTC, C₃H₉ClSn) is a neurotoxic organotin compound with a molecular weight of 199.26 g/mol. It is a crystalline solid with a boiling point of 148°C and a melting point of 37–39°C . TMTC is a byproduct of polyvinyl chloride (PVC) production and is notorious for its selective neurotoxicity, particularly targeting the limbic system, hippocampus, and cerebral cortex in mammals . Exposure routes include inhalation, dermal contact, and ingestion, with symptoms ranging from tremors, aggression, and seizures to cognitive deficits and neuronal death .

準備方法

Grignard Reaction-Based Synthesis: Core Methodology

The patented method leverages Grignard reactions between methyltin chloride intermediates, magnesium or zinc powder, and chloromethane gas in a high-pressure reactor . This approach capitalizes on the exothermic nature of Grignard reactions to drive subsequent tin-methylation steps, thereby reducing external energy input.

Reaction Setup and Initial Parameters

The process begins by loading a high-pressure reactor with tin powder, methyltin chloride (dimethyltin dichloride or monomethyltin trichloride), a catalyst (DMSO or ammonium chloride), and magnesium/zinc powder. A mass ratio of 1:1–2:0.1–0.3:0.15–0.5 (tin:methyltin chloride:catalyst:metal powder) ensures optimal reactivity . For instance, Example 1 uses 300 g tin powder, 300 g dimethyltin dichloride, 30 g DMSO, and 80 g magnesium powder .

Reaction Mechanisms and Intermediate Formation

The synthesis proceeds through two interrelated pathways:

Grignard Reaction Pathway

Magnesium or zinc reacts with chloromethane to form Grignard reagents (e.g., ), which subsequently methylate tin chlorides. The primary reaction is:

3)n\text{SnCl}{4-n} + \text{Mg} + \text{CH}3\text{Cl} \rightarrow (\text{CH}3)3\text{SnCl} + \text{MgCl}_2

Direct Tin Methylation

Concurrently, tin powder reacts with chloromethane at elevated temperatures:

3\text{Cl} \rightarrow (\text{CH}3)2\text{SnCl}2 + (\text{CH}3)3\text{SnCl} + \text{byproducts}

The exothermic Grignard reaction provides the energy required for this step, eliminating the need for external heating beyond 160°C .

Critical Process Variables and Their Impact

Catalyst Selection and Loading

DMSO enhances reaction rates by stabilizing intermediates, while ammonium chloride aids in byproduct removal. Example 4 demonstrates that increasing DMSO from 30 g to 100 g improves yield from 90.9% to 91.0% .

Metal Powder Type and Quantity

Magnesium outperforms zinc in reactivity, as seen in Examples 1–4 (90.5–91.0% yield with Mg) versus Example 5 (90.8% with Zn) . Higher magnesium loads (e.g., 200 g in Example 4) marginally boost yields but require stricter temperature control.

Temperature Ramp Rates

Slower heating (2°C/min in Example 5) ensures uniform reaction progression, whereas rapid ramping (15°C/min in Example 6) risks localized hot spots, slightly reducing purity to 99.0% .

Distillation and Product Purification

Post-reaction, the mixture is cooled to 170–180°C and distilled to collect the 155–160°C fraction, yielding TMTC as a colorless liquid. Gas chromatography after derivatization with propyl magnesium chloride confirms purity levels of 98–99.6% .

Comparative Analysis of Experimental Results

The table below summarizes six examples from the patent, highlighting key parameters and outcomes:

| Example | Tin (g) | Methyltin Chloride (g) | Catalyst (g) | Metal (g) | Temp. Ramp (°C/min) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|---|

| 1 | 300 | 300 (Dimethyl) | 30 (DMSO) | 80 (Mg) | 5 | 90.9 | 99.5 |

| 2 | 300 | 300 (Dimethyl) | 45 (DMSO) | 45 (Mg) | 7 | 90.5 | 99.2 |

| 3 | 300 | 300 (Dimethyl) + 60 (Mono) | 70 (DMSO) | 110 (Mg) | 10 | 91.0 | 99.1 |

| 4 | 300 | 400 (Mono) | 100 (DMSO) | 200 (Mg) | 12 | 91.0 | 99.6 |

| 5 | 300 | 400 (Dimethyl) + 200 (Mono) | 180 (DMSO) | 95 (Zn) | 2 | 90.8 | 99.1 |

| 6 | 300 | 400 (Dimethyl) + 100 (Mono) | 150 (NH4Cl) | 150 (Zn) | 15 | 90.5 | 99.0 |

Key trends include:

-

Higher catalyst loads (e.g., 100 g DMSO in Example 4) correlate with peak purity (99.6%) .

-

Mixed methyltin chlorides (Example 3) slightly improve yield but complicate distillation.

-

Zinc-based systems (Examples 5–6) exhibit marginally lower efficiency, likely due to slower Grignard kinetics .

Energy Efficiency and Environmental Considerations

The method’s energy savings stem from recycling heat generated by Grignard reactions, which provides 70–80% of the energy required for tin methylation . This reduces cumulative energy demand by an estimated 40% compared to conventional methods requiring external heating to 270°C.

化学反応の分析

Trimethyltin chloride undergoes various types of chemical reactions:

-

Substitution Reactions: : It reacts with organolithium reagents to form tin-carbon bonds. For example: [ \text{LiCH(Si(CH}_3)_3)(\text{Ge(CH}_3)_3) + \text{(CH}_3)_3\text{SnCl} \rightarrow \text{(CH}_3)_3\text{SnCH(Si(CH}_3)_3)(\text{Ge(CH}_3)_3) + \text{LiCl} ] This reaction is useful in organic synthesis .

-

Reduction Reactions: : Reduction of this compound with sodium yields hexamethylditin: [ 2 \text{Na} + 2 \text{(CH}_3)_3\text{SnCl} \rightarrow \text{(CH}_3)_3\text{Sn-Sn(CH}_3)_3 + 2 \text{NaCl} ] This product is valuable in various industrial applications .

-

Transmetalation Reactions: : It can react with organocopper compounds to form organotrimethyltin derivatives: [ \text{CH}_2=\text{CHMgBr} + \text{(CH}_3)_3\text{SnCl} \rightarrow \text{(CH}_3)_3\text{SnCH=CH}_2 + \text{MgBrCl} ] These derivatives are extensively used in organic synthesis .

科学的研究の応用

Neurotoxicological Research

TMT is primarily recognized for its neurotoxic effects, making it a critical compound in neurobehavioral research. Studies have demonstrated that TMT exposure can lead to significant neurodevelopmental impairments, particularly in aquatic models such as zebrafish.

Case Study: Zebrafish Model

- Objective : To assess the neurobehavioral toxicity of TMT on embryonic zebrafish.

- Methodology : Embryos were exposed to varying concentrations (0-10 μM) of TMT from 48 to 72 hours post-fertilization.

- Findings : Exposure resulted in a concentration-dependent increase in malformations and affected motor behaviors, including tail flexion and photomotor responses. The EC(25) for malformation incidence was determined to be 5.55 μM .

Environmental Toxicology

TMT is prevalent in the environment due to its use in various industrial applications. It is often found as a contaminant in water systems and has been linked to poisoning incidents globally.

Environmental Impact

- TMT has been detected in domestic water supplies and marine environments, raising concerns about its accumulation and toxicity in aquatic organisms.

- A study reported that TMT caused 67 poisoning incidents affecting nearly 1,849 individuals between 1978 and 2008, primarily due to occupational exposure in plastic manufacturing .

Industrial Applications

In addition to its neurotoxicological implications, TMT serves various roles in industry:

Heat Stabilizer for Plastics

- TMT is widely used as a heat stabilizer for polyvinyl chloride (PVC) products. Its ability to enhance thermal stability makes it valuable in manufacturing kitchen utensils and food packaging materials .

Pesticide and Fungicide

- TMT is also employed as an insecticide and fungicide, particularly effective against certain pests and fungi due to its toxic properties .

Genotoxicity Studies

Research has utilized TMT to explore genotoxicity potential through high-throughput screening assays. These studies aim to identify compounds that may pose genetic risks to human health or the environment.

Findings

- TMT has been included in studies assessing mutagenicity, highlighting its potential risks associated with exposure .

Data Summary Table

作用機序

Trimethyltin chloride exerts its effects primarily through neurotoxicity. It causes neuroinflammation and neuronal cell death by disrupting cellular processes and inducing oxidative stress. The compound targets neuronal cells, leading to selective neuronal death and glial reactivity. It also inhibits H+/K±ATPase in renal intercalated cells, contributing to its toxic effects .

類似化合物との比較

Comparison with Similar Triorganotin Compounds

Structural and Physicochemical Properties

Triorganotin compounds share the general formula R₃SnX, where R is an alkyl/aryl group and X is a halide or other substituent. Key comparisons include:

| Compound | Formula | logP (MlogP) | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| Trimethyltin chloride (TMTC) | (CH₃)₃SnCl | -0.292 | 199.26 | Neurotoxic, volatile, water-soluble |

| Triethyltin chloride (TETC) | (C₂H₅)₃SnCl | 0.568 | 257.37 | Neurotoxic (cerebral edema), lipophilic |

| Tri-n-propyltin chloride (TPTC) | (C₃H₇)₃SnCl | 2.716 | 315.52 | Immunotoxic (thymus atrophy) |

| Tri-n-butyltin chloride (TBTC) | (C₄H₉)₃SnCl | 3.110 | 373.66 | Immunotoxic, endocrine disruptor |

| Triphenyltin chloride (TPhTC) | (C₆H₅)₃SnCl | N/A | 385.48 | Aromatic, thymotoxic, antifouling agent |

Lipophilicity (logP) increases with alkyl chain length, influencing bioavailability and target organs. TMTC’s lower logP correlates with its higher water solubility and rapid CNS penetration compared to TBTC, which accumulates in fatty tissues .

Toxicity Profiles

Neurotoxicity

- TMTC : Induces hippocampal neuronal necrosis, seizures, and memory deficits in rodents at 7.5 mg/kg (rats) and 3.0 mg/kg (mice) . Mechanisms include oxidative stress, ion channel disruption (e.g., inhibition of Na⁺/K⁺-ATPase in choroid plexus ), and mitochondrial dysfunction .

- TETC : Causes cerebral edema and myelin vacuolation without direct neuronal loss .

- TPTC/TBTC : Minimal neurotoxicity; primarily target the immune system (thymus atrophy) at 15–20 ppm dietary concentrations .

Developmental Toxicity

- TMTC : Zebrafish embryos exposed to TMTC show dose-dependent neurodevelopmental defects, including inhibited head formation and altered motor neuron development .

Organ-Specific Effects

- Kidneys : TMTC inhibits renal H⁺/K⁺-ATPase, leading to hypokalemia and nephrolithiasis .

- Immune System: TPTC and TBTC reduce thymus weight by >50% at 20 ppm, while TMTC lacks significant immunotoxicity .

Species and Strain Sensitivity

- Rats : Long Evans rats are more susceptible to TMTC (LD₅₀ = 7 mg/kg) than Sprague Dawley rats .

- Mice : BALB/c and C57BL/6 strains exhibit severe hippocampal lesions at lower doses (3 mg/kg) compared to rats .

- Zebrafish : LC₅₀ for TMTC is 0.8 μM in embryos, highlighting its potency in aquatic models .

Mechanisms of Action

- Ion Channel Modulation : TMTC suppresses slow vacuolar (SV) channels in plant vacuoles by interacting with the selectivity filter via hydrophobic properties .

- Enzyme Inhibition : TMTC reduces Na⁺/K⁺-ATPase activity in choroid plexus, disrupting cerebrospinal fluid electrolyte balance .

- Oxidative Stress : TMTC depletes glutathione and increases lipid peroxidation in rat brains, reversible by antioxidants like trans-anethole .

生物活性

Trimethyltin chloride (TMT) is an organotin compound recognized for its significant biological activity, particularly its neurotoxic and cardiotoxic effects. This article synthesizes findings from various studies to provide a comprehensive overview of TMT's biological activity, mechanisms of toxicity, and implications for human health and environmental safety.

Overview of this compound

TMT is primarily used as a stabilizer in the production of plastics, especially polyvinyl chloride (PVC). It is a colorless, odorless liquid that poses acute, cumulative, and chronic toxicity risks. The compound has been implicated in various health issues, including neurodegeneration, cardiotoxicity, and reproductive toxicity.

Mechanisms of Toxicity

-

Neurotoxicity

- TMT induces neurodegeneration by disrupting glutamate homeostasis in the brain. It has been shown to cause hippocampal damage and synaptic dysfunction, which can lead to cognitive impairments .

- A study utilizing zebrafish as a model demonstrated that TMT exposure affects developmental processes such as angiogenesis and cardiovascular development, indicating its teratogenic potential .

-

Cardiotoxicity

- Recent clinical cases have reported bradycardia and arrhythmias associated with acute TMT exposure. Mechanistic studies in mice revealed that TMT inhibits myocardial Na+/K+-ATPase activity, leading to increased apoptosis in cardiac tissues .

- The expression levels of apoptotic markers such as caspase-3 and Bcl-2 were significantly altered following TMT exposure, underscoring its role in inducing cardiac cell death .

-

Cytotoxic Effects

- Research on intestinal porcine epithelial cells (IPEC-J2) indicated that TMT exposure leads to cell cycle arrest and apoptosis through oxidative stress mechanisms .

- Another study highlighted that TMT exposure results in increased reactive oxygen species (ROS) production, contributing to cellular damage and necrosis .

Neuroprotective Interventions

A study investigated the protective effects of cyanidin-3-O-glucoside (C3G) against TMT-induced neurodegeneration. C3G was found to restore glutamate homeostasis and protect astrocytes from oxidative stress, suggesting potential dietary interventions for mitigating TMT toxicity .

Cardiac Effects

In a controlled experiment on C57BL/6 mice, TMT was administered at varying doses (0, 1.00, 2.15, 4.64 mg/kg) to assess its impact on heart rate and myocardial function. The results indicated significant alterations in heart rate and SDH activity correlating with increased TMT doses .

Data Summary

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling Trimethyltin Chloride in laboratory settings?

TMTCl requires strict safety measures due to its acute neurotoxicity and reactivity. Key protocols include:

- Using sealed containers in cool, dry, and well-ventilated areas to avoid moisture exposure .

- Avoiding contact with oxidizing agents (e.g., peroxides, nitrates) to prevent hazardous reactions .

- Training personnel in spill management: evacuate the area, use protective equipment, and collect spills in sealed containers for hazardous waste disposal .

- Implementing OSHA 1910.120(q) guidelines for spill clean-up by trained personnel .

Q. How can researchers prepare aqueous solutions of TMTCl for experimental use?

TMTCl solutions require careful handling to prevent hydrolysis. Methodological steps include:

- Using inert solvents (e.g., hexanes) for dissolution, as water contact triggers decomposition .

- Preparing stock solutions in dry glassware under nitrogen atmosphere to minimize moisture ingress .

- Validating concentration via gas chromatography (purity ≥98%) or tin content analysis (24–27% w/w) .

Q. What are the standard methods for assessing TMTCl toxicity in biological systems?

Researchers commonly use:

- Aquatic models : Acute toxicity assays with Daphnia magna (LC₅₀ determination) and Chlorella pyrenoidosa (growth inhibition studies) .

- Mammalian models : Rodent studies measuring neurobehavioral deficits (e.g., memory impairment) and histopathological analysis of hippocampal damage .

- Biomarker monitoring : Quantifying urinary TMTCl (≤500 µg/g Cr) and blood levels (≤200 µg/L) in occupational exposure studies .

Q. How should TMTCl be stored to ensure long-term stability?

Optimal storage conditions involve:

- Sealed containers made of glass or stainless steel to avoid corrosion .

- Temperature-controlled environments (≤25°C) with desiccants to prevent moisture absorption .

- Isolation from incompatible materials (e.g., strong oxidizers) in dedicated chemical storage cabinets .

Q. What analytical techniques are recommended for characterizing TMTCl purity and structure?

- Gas chromatography (GC) : To verify ≥98% purity .

- Nuclear magnetic resonance (NMR) : For structural confirmation (e.g., δ~0.5 ppm for methyl-Sn groups) .

- Inductively coupled plasma mass spectrometry (ICP-MS) : To quantify tin content .

Advanced Research Questions

Q. How does TMTCl modulate IL-6 expression, and what experimental models validate this mechanism?

TMTCl upregulates IL-6 mRNA via neuroinflammatory pathways, demonstrated through:

- In vitro studies : Co-treatment with inhibitors (e.g., 2-(2-amino-3-methoxyphenyl)-4H-1-benzopyran-4-one) blocks IL-6 expression in glial cells .

- In vivo models : Prenatal TMTCl exposure in rats synergizes with corticosterone to amplify IL-6 secretion, assessed via qPCR and ELISA .

Q. What experimental designs address contradictions in TMTCl’s neurotoxic effects across species?

Discrepancies in neurotoxicity (e.g., hippocampal vs. cortical damage) require:

- Dose-response stratification : Comparing LD₅₀ values in rodents (2–5 mg/kg) vs. aquatic species (0.1–20 mg/L) .

- Temporal analysis : Monitoring delayed neurotoxicity (e.g., MRI-detected white matter lesions in humans 2 years post-exposure) .

- Cross-species biomarker correlation : Linking blood TMTCl levels to species-specific metabolic pathways .

Q. How can researchers mitigate confounding variables in TMTCl-induced neurobehavioral studies?

Key strategies include:

- Blinded protocols : To reduce observer bias in ADHD rodent models .

- Environmental controls : Maintaining consistent humidity and temperature to prevent TMTCl degradation .

- Statistical adjustments : Using multivariate regression to account for covariates like age and pre-existing conditions .

Q. What methodologies are used to study TMTCl’s interaction with ion channels (e.g., SV channels)?

Electrophysiological approaches include:

- Patch-clamp experiments : Measuring SV channel currents in plant vacuoles exposed to TMTCl, revealing hydrophobicity-driven suppression of ion flux .

- Molecular docking simulations : Modeling TMTCl’s binding affinity to channel selectivity filters .

Q. How do environmental factors influence TMTCl’s persistence and bioaccumulation in ecosystems?

Advanced studies employ:

- Microcosm assays : Simulating aquatic environments to track TMTCl degradation products (e.g., methyltin trichloride) .

- Trophic transfer analysis : Quantifying bioaccumulation factors in food chains (e.g., algae → Daphnia → fish) .

- Soil adsorption studies : Using HPLC-MS to measure TMTCl retention in organic-rich vs. sandy soils .

特性

IUPAC Name |

chloro(trimethyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH3.ClH.Sn/h3*1H3;1H;/q;;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWTSZCJMWHGPOS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Sn](C)(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9ClSn | |

| Record name | TRIMETHYLTIN CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5233 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6042496 | |

| Record name | Trimethyltin chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Trimethyltin chloride is a solid. (EPA, 1998), Colorless solid; mp = 37.5 deg C; [HSDB] White crystalline solid; [MSDSonline] | |

| Record name | TRIMETHYLTIN CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5233 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trimethyltin chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7620 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

154-156 °C | |

| Record name | TRIMETHYLTIN CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6413 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in chloroform and organic solvents., Miscible in water | |

| Record name | TRIMETHYLTIN CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6413 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless needles | |

CAS No. |

1066-45-1 | |

| Record name | TRIMETHYLTIN CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5233 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trimethyltin chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1066-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethyltin chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001066451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIMETHYLTIN CHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92613 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | TRIMETHYLTIN CHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12088 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Stannane, chlorotrimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethyltin chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethyltin chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.653 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLTIN CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9E3BCA3684 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIMETHYLTIN CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6413 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

99 °F (EPA, 1998), 37.5 °C | |

| Record name | TRIMETHYLTIN CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5233 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIMETHYLTIN CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6413 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。